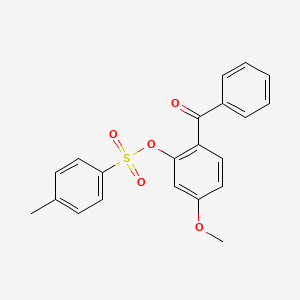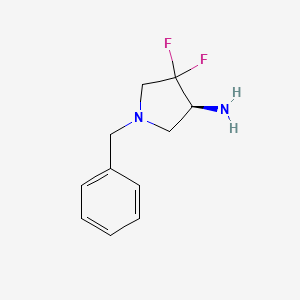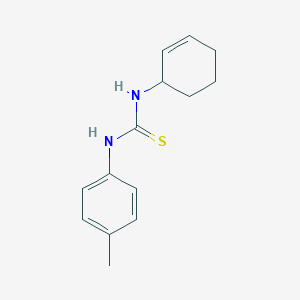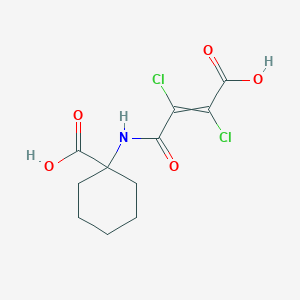![molecular formula C19H20N2O2 B15149171 2-{[(4-butylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15149171.png)
2-{[(4-butylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-BUTYLPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE is a compound that belongs to the class of isoindole-1,3-dione derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoindole-1,3-dione derivatives typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . For 2-{[(4-BUTYLPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE, the specific synthetic route may involve the reaction of 4-butylaniline with phthalic anhydride under controlled conditions. The reaction is usually carried out in a solvent such as toluene at elevated temperatures to facilitate the formation of the isoindole-1,3-dione scaffold .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally friendly reagents, are increasingly being adopted in industrial processes .
化学反应分析
Types of Reactions
2-{[(4-BUTYLPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted isoindole-1,3-dione derivatives .
科学研究应用
2-{[(4-BUTYLPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE has several scientific research applications, including:
作用机制
The mechanism of action of 2-{[(4-BUTYLPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds to 2-{[(4-BUTYLPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE include other isoindole-1,3-dione derivatives such as:
- N-METHYL-4-AMINO-PHTHALIMIDE
- 5-AMINO-2-METHYL-1H-ISOINDOLE-1,3 (2H)-DIONE
- 4-AMINO-2-METHYLISOINDOLINE-1,3-DIONE .
Uniqueness
The presence of the 4-butylphenyl group may impart unique properties, such as enhanced lipophilicity or specific interactions with biological targets .
属性
分子式 |
C19H20N2O2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
2-[(4-butylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-6-14-9-11-15(12-10-14)20-13-21-18(22)16-7-4-5-8-17(16)19(21)23/h4-5,7-12,20H,2-3,6,13H2,1H3 |
InChI 键 |
NMWUMFFCYORISD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [2-(1,3-benzothiazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate](/img/structure/B15149106.png)
![N-(3-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15149112.png)
![2-(1,3-benzothiazol-2-yl)-4-({(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B15149114.png)



![5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B15149127.png)
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B15149135.png)

![(2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B15149146.png)
![N-(2,4-dinitrophenyl)-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-amine](/img/structure/B15149147.png)
![3,4-dichloro-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149154.png)

![2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15149177.png)
